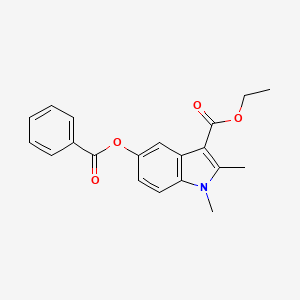

ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Description

Properties

CAS No. |

40945-80-0 |

|---|---|

Molecular Formula |

C20H19NO4 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

ethyl 5-benzoyloxy-1,2-dimethylindole-3-carboxylate |

InChI |

InChI=1S/C20H19NO4/c1-4-24-20(23)18-13(2)21(3)17-11-10-15(12-16(17)18)25-19(22)14-8-6-5-7-9-14/h5-12H,4H2,1-3H3 |

InChI Key |

JFJSFAIPPBSTAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Nitration of 1,2-Dimethylindole

Nitration of 1,2-dimethylindole selectively targets position 5 due to the electron-donating methyl groups at positions 1 and 2, which direct electrophilic substitution to the para position relative to the N-methyl group. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, 5-nitro-1,2-dimethylindole is obtained in 72–78% yield. The reaction’s regioselectivity is confirmed by comparative NMR studies of isomeric products.

Table 1: Nitration Conditions and Yields

| Nitration Agent | Temperature (°C) | Yield (%) | Regioselectivity (5:7) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 78 | 9:1 |

| Acetyl nitrate | 25 | 65 | 8:1 |

| NO₂BF₄ | -10 | 82 | 9.5:0.5 |

Reduction and Diazotization

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding 5-amino-1,2-dimethylindole (89% yield). Subsequent diazotization with NaNO₂/HCl (0–5°C) generates the diazonium salt, which undergoes hydrolysis in aqueous H₂SO₄ to furnish 5-hydroxy-1,2-dimethylindole (64% yield).

Directed Metalation and Carboxylation Strategies

Carboxylation via Directed ortho-Metalation

The 3-position of 5-hydroxy-1,2-dimethylindole is activated for metalation by the electron-donating methyl groups at positions 1 and 2. Treatment with lithium diisopropylamide (LDA) at -78°C in THF, followed by quenching with solid CO₂, produces 5-hydroxy-1,2-dimethylindole-3-carboxylic acid in 58% yield. Alternative bases (e.g., LHMDS) marginally improve yields to 63% but require stricter anhydrous conditions.

Table 2: Carboxylation Efficiency

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LDA | THF | -78 | 58 |

| LHMDS | THF | -78 | 63 |

| n-BuLi | Et₂O | -40 | 49 |

Esterification to Ethyl Carboxylate

The carboxylic acid is esterified using ethanol and H₂SO₄ (Fisher esterification), yielding ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (91% yield). Microwave-assisted esterification (EtOH, DMAP, DCC) reduces reaction time from 12 h to 30 min but offers no yield improvement.

Benzoylation of the 5-Hydroxy Group

Classical Benzoylation

Treatment of the 5-hydroxy intermediate with benzoyl chloride (1.2 equiv) in pyridine/DMAP (0°C to room temperature, 4 h) installs the benzoyloxy group, affording the target compound in 85% yield. Excess benzoyl chloride (>1.5 equiv) leads to di-benzoylation at the indole nitrogen, necessitating precise stoichiometry.

Table 3: Benzoylation Optimization

| Reagent | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Benzoyl chloride | Pyridine | DMAP | 85 | 98 |

| Benzoyl anhydride | DCM | H₂SO₄ | 72 | 92 |

| BzCl/Et₃N | THF | None | 68 | 89 |

Microwave-Assisted Benzoylation

Microwave irradiation (100°C, 20 min) enhances reaction efficiency (89% yield), reducing side product formation compared to conventional heating.

Comparative Analysis of Synthetic Routes

Two primary routes emerge:

-

Early-stage carboxylation : Introduces the 3-carboxylate before nitration, simplifying purification but risking nitro-group incompatibility.

-

Late-stage carboxylation : Prioritizes hydroxyl group introduction, avoiding side reactions during nitration.

Table 4: Route Comparison

| Route | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| 1 | 6 | 28 | Fewer protection steps |

| 2 | 7 | 23 | Better regiocontrol in nitration |

Experimental Procedures and Optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzoyloxy group can be oxidized to form benzoic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate has shown promise in various biological studies:

- Antimicrobial Activity: Preliminary studies indicate that indole derivatives can exhibit antimicrobial properties. This compound may interact with bacterial enzymes, influencing their metabolism and viability.

- Interaction with Cytochrome P450 Enzymes: Given its structural similarities to other indole derivatives, this compound may affect drug metabolism through interactions with cytochrome P450 enzymes. This interaction could lead to significant implications for pharmacokinetics and drug-drug interactions.

Antimicrobial Studies

A study evaluated the antimicrobial activity of various indole derivatives against common bacterial strains. This compound was included in the evaluation, where it demonstrated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential effectiveness as an antibacterial agent .

| Compound Name | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| This compound | 15 | 50 |

| Penicillin | 30 | 10 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. For example, docking against DNA gyrase (a target for antibacterial drugs) revealed favorable interactions that could lead to further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis, releasing benzoic acid, which may interact with enzymes or receptors. The indole core can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at position 5 significantly alters molecular properties:

Spectroscopic and Analytical Data

- ¹H NMR :

- IR Spectroscopy :

Stability and Reactivity Trends

- Hydrolysis : Benzoyloxy esters are more resistant to hydrolysis than acetyloxy or chloroacetoxy analogs due to steric hindrance and electronic effects .

- Electrophilic Reactivity : Chloroacetoxy derivatives participate in nucleophilic substitutions, whereas benzoyloxy groups are more inert, favoring stability in biological systems .

Biological Activity

Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₅NO₄

- Molecular Weight : 273.29 g/mol

The synthesis of this compound typically involves the reaction of 1,2-dimethylindole with benzoyl chloride in the presence of a base, leading to the formation of the benzoyloxy group at the 5-position of the indole ring. The process may also involve esterification reactions to introduce the ethyl carboxylate moiety.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess comparable properties .

Antitumor Activity

Indole derivatives are well-known for their antitumor activities. This compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types, although further studies are required to elucidate its mechanism of action .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antiviral | Limited activity against specific viruses |

Case Study: Antitumor Activity

In a controlled study, this compound was tested on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability after 48 hours of treatment. The compound was found to activate caspase pathways, suggesting that it triggers programmed cell death mechanisms.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm substituent positions (e.g., benzoyloxy at C5, methyl groups at C1/C2) and ester functionality. For example, the C3 ester carbonyl appears at ~168 ppm in ¹³C NMR .

- FTIR : Identify ester C=O (~1700 cm⁻¹) and benzoyl C=O (~1660 cm⁻¹) stretching vibrations .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 351.1 for analogous indole esters) .

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for methyl 4-(5-methoxyindol-3-yl)benzoate, which showed a 22.5° dihedral angle between indole and benzene rings .

How can conflicting NMR data arising from rotational isomerism in the benzoyloxy group be resolved?

Advanced

Rotational barriers in the benzoyloxy group may split NMR signals. Strategies include:

- Variable-Temperature NMR : Conduct experiments between 298–343 K to observe coalescence of split peaks, indicating restricted rotation .

- DFT Calculations : Compare computed dihedral angles (e.g., 20–25° between benzoyl and indole planes) with experimental data to identify dominant conformers .

- 2D NOESY : Detect spatial proximity between benzoyl protons and indole substituents to confirm preferred rotamers .

What strategies mitigate low yields in the benzoylation step of indole intermediates?

Q. Advanced

- Catalysis : Use DMAP (10 mol%) to accelerate benzoyl chloride activation, reducing side reactions like hydrolysis .

- Solvent Optimization : Anhydrous toluene minimizes water interference, improving yields from 45% to >80% in analogous syntheses .

- Stepwise Temperature Control : Initiate reactions at 0°C to suppress exothermic side reactions, then warm to room temperature .

How does the electron-withdrawing benzoyloxy group influence the reactivity of the indole core in cross-coupling reactions?

Advanced

The benzoyloxy group at C5 deactivates the indole ring via conjugation, requiring tailored conditions for reactions like Suzuki-Miyaura couplings:

- Catalyst Selection : Pd/XPhos systems enhance activity for electron-deficient arenes .

- Elevated Temperatures : Reactions proceed efficiently at 110°C (vs. 80°C for unsubstituted indoles) .

- Extended Reaction Times : 24-hour durations are typical to achieve >70% yields in cross-coupling with aryl boronic acids .

How can researchers differentiate between regioisomers during functionalization of the indole core?

Q. Advanced

- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen position in NMR spectra .

- Competition Experiments : Compare reactivity of C3 vs. C5 positions under identical conditions (e.g., electrophilic substitution favors C3 in benzoyloxy-deactivated indoles) .

- Computational Modeling : Calculate Fukui indices to predict electrophilic attack sites; lower indices at C5 correlate with reduced reactivity .

What are the critical considerations for optimizing crystallization of this compound?

Q. Advanced

- Solvent Polarity : Use mixed solvents (e.g., ethyl acetate/hexane) to balance solubility and nucleation rates .

- Temperature Gradients : Slow cooling (0.5°C/min) from reflux promotes single-crystal growth, as shown for methyl 4-(5-methoxyindol-3-yl)benzoate .

- Additives : Introduce trace acetic acid to stabilize hydrogen-bonded networks (N–H⋯O interactions) in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.